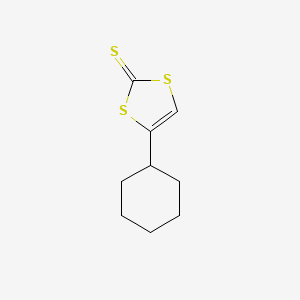
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as MPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTN is a synthetic molecule that belongs to the class of pyrazoles and naphthalenes. In
作用机制
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and subsequently reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been reported to have antioxidant and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
实验室实验的优点和局限性
One of the significant advantages of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its properties and purity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the scientific research of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research is needed to explore its potential therapeutic applications in these diseases. Another area of interest is the development of novel this compound derivatives with improved solubility and bioavailability.
Conclusion
In conclusion, this compound is a synthetic molecule that has shown promising potential in various scientific research applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for the development of novel therapeutics. Further research is needed to explore its potential applications in the treatment of various diseases and the development of novel derivatives.
合成方法
The synthesis of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the reaction of 1-methylpyrazole with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield this compound. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown promising potential in various scientific research applications. One of the significant areas of interest is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-9-8-14(17-18)16-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFZVVORFZVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)


![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)









![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)